(3R,4S)-4-Methylpiperidin-3-amine
Description
(3R,4S)-4-Methylpiperidin-3-amine is a chiral piperidine derivative characterized by a six-membered saturated ring with a methyl group at the 4-position and an amine group at the 3-position. Its stereochemistry (3R,4S) distinguishes it from other diastereomers, such as the (3R,4R) isomer, which is a key intermediate in synthesizing Tofacitinib citrate, a Janus kinase inhibitor used for rheumatoid arthritis .
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(3R,4S)-4-methylpiperidin-3-amine |
InChI |
InChI=1S/C6H14N2/c1-5-2-3-8-4-6(5)7/h5-6,8H,2-4,7H2,1H3/t5-,6-/m0/s1 |
InChI Key |
WAVKYGIWXZBFIE-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1CCNC[C@@H]1N |
Canonical SMILES |
CC1CCNCC1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Methylpiperidin-3-amine typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using a chiral reducing agent. For example, the reduction of (3R,4S)-4-methylpiperidin-3-one with a chiral borane reagent can yield the desired amine with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using engineered enzymes to achieve high selectivity and yield. These methods are advantageous due to their environmental friendliness and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-Methylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to form substituted products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can produce a variety of N-alkyl or N-acyl derivatives .
Scientific Research Applications
(3R,4S)-4-Methylpiperidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of (3R,4S)-4-Methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, depending on its binding affinity and the nature of the target. The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity .
Comparison with Similar Compounds
Structural and Stereochemical Differences
The table below compares (3R,4S)-4-Methylpiperidin-3-amine with structurally related piperidine derivatives:
Key Findings
Stereochemical Impact on Applications: The (3R,4R) isomer is critical in Tofacitinib synthesis due to its stereospecific interaction with biological targets . In contrast, the (3R,4S) isomer’s role remains underexplored but may serve as a precursor for distinct pharmacological agents.
Synthesis Methods :
- The (3R,4R) isomer is synthesized via multi-step processes involving N-acylation, quaternization, and reductive amination . Similar methods may apply to the (3R,4S) isomer, but stereochemical control (e.g., chiral resolution or asymmetric catalysis) would differ.
- Sodium triacetoxyborohydride is commonly used for reductive amination in piperidine derivatives , suggesting a plausible route for the target compound.
Safety and Handling :
- Piperidine amines generally carry risks of acute toxicity (H302) and skin irritation (H315) . Fluorinated compounds may introduce additional hazards, such as respiratory irritation (H335) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
